5'-(N-Cyclopropyl)carboxamidoadenosine

Description

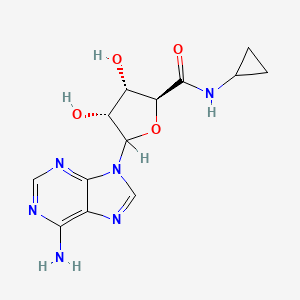

Propriétés

Numéro CAS |

50908-62-8 |

|---|---|

Formule moléculaire |

C13H16N6O4 |

Poids moléculaire |

320.30 g/mol |

Nom IUPAC |

(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8-,9+,13-/m1/s1 |

Clé InChI |

MYNRELUCFAQMFC-RVBSWOSCSA-N |

SMILES isomérique |

C1CC1NC(=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canonique |

C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Apparence |

Assay:≥95%A crystalline solid |

Pictogrammes |

Acute Toxic |

Solubilité |

>48 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

5'-(N-cyclopropyl)carboxamidoadenosine CPCA N-cyclopropyl adenosine-5'-carboxamide |

Origine du produit |

United States |

Foundational & Exploratory

5'-(N-Cyclopropyl)carboxamidoadenosine synthesis protocol

An In-depth Technical Guide to the Synthesis of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of this compound (CPCA), a potent and selective agonist of the adenosine A₂A receptor. The protocol is compiled from established methods for the synthesis of analogous 5'-N-substituted carboxamidoadenosine derivatives. This document details the synthetic pathway, experimental procedures, and relevant biological context for researchers in medicinal chemistry and pharmacology.

Synthetic Pathway Overview

The synthesis of CPCA is typically achieved through a four-step process commencing with the commercially available nucleoside, adenosine. The general synthetic scheme involves:

-

Protection of Diols: The 2' and 3'-hydroxyl groups of the ribose moiety are protected to prevent their interference in subsequent reactions. A common and efficient method is the formation of an isopropylidene acetal.

-

Oxidation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively oxidized to a carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with cyclopropylamine to form the desired 5'-N-cyclopropylcarboxamide.

-

Deprotection: The protecting group on the 2' and 3'-hydroxyls is removed to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar adenosine derivatives. Researchers should adapt and optimize these conditions as necessary for their specific laboratory settings.

Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine

Methodology:

-

Suspend adenosine (1 equivalent) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (approximately 5-10 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1 equivalents).

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This may take several hours to overnight.

-

Upon completion, neutralize the acid catalyst with a suitable base, such as triethylamine or sodium bicarbonate solution.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford 2',3'-O-isopropylideneadenosine as a white solid.

Step 2: Synthesis of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid

Methodology:

-

Dissolve 2',3'-O-isopropylideneadenosine (1 equivalent) in a suitable solvent, such as a mixture of pyridine and water.

-

Cool the solution in an ice bath.

-

Slowly add potassium permanganate (KMnO₄) (approximately 3-4 equivalents) in portions, maintaining the temperature below 5 °C.

-

Stir the reaction mixture vigorously at low temperature for several hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of Celite® to remove the manganese dioxide.

-

Acidify the filtrate to a pH of approximately 3 with a suitable acid, such as 1M HCl.

-

The product may precipitate upon acidification. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Step 3: Synthesis of 5'-(N-Cyclopropyl)carboxamido-2',3'-O-isopropylideneadenosine

Methodology:

-

Dissolve 2',3'-O-isopropylideneadenosine-5'-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent. Common choices include 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1-1.5 equivalents) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents), or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1-1.5 equivalents).[1]

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

-

Add cyclopropylamine (1.1-1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC (typically several hours to overnight).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 5% citric acid), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected CPCA.

Step 4: Synthesis of this compound (CPCA)

Methodology:

-

Dissolve the protected CPCA from the previous step in a suitable solvent for acid-catalyzed hydrolysis, such as a mixture of trifluoroacetic acid (TFA) and water (e.g., 80-90% aqueous TFA) or 1N HCl in dioxane.[1]

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, remove the solvent and acid under reduced pressure. Co-evaporation with a suitable solvent like methanol or ethanol can help remove residual acid.

-

The crude product can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC) or by recrystallization from a suitable solvent system to yield the final product, this compound.

Quantitative Data

The following table summarizes representative yields for each synthetic step, based on literature reports for analogous 5'-N-substituted carboxamidoadenosine derivatives. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Representative Yield (%) |

| 1 | 2',3'-O-Isopropylideneadenosine | 85-95% |

| 2 | 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid | 60-75% |

| 3 | 5'-(N-Cyclopropyl)carboxamido-2',3'-O-isopropylideneadenosine | 50-70% |

| 4 | This compound (CPCA) | 70-90% (after purification) |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of CPCA.

Caption: Synthetic route for this compound (CPCA).

Adenosine A₂A Receptor Signaling Pathway

CPCA is an agonist for the adenosine A₂A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of this receptor is depicted below.

Caption: Canonical A₂A receptor signaling via the Gs/cAMP/PKA pathway.

References

A Deep Dive into the Mechanism of Action of 5'-(N-Cyclopropyl)carboxamidoadenosine (CCPA)

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5'-(N-Cyclopropyl)carboxamidoadenosine, commonly known as CCPA or NCPCA, is a synthetic analog of the endogenous nucleoside adenosine. It is a valuable pharmacological tool used in research to investigate the physiological and pathological roles of adenosine signaling. This technical guide provides an in-depth exploration of the mechanism of action of CCPA, focusing on its molecular targets, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism: Selective Agonism at Adenosine Receptors

The primary mechanism of action of this compound is its function as an agonist at adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly expressed throughout the body and are involved in a wide range of physiological processes. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.

CCPA exhibits a notable selectivity profile, with a primary affinity for the A₁ and A₂ₐ adenosine receptor subtypes, while showing considerably reduced binding to the A₃ receptor.[1] The interaction of CCPA with these receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects.

Quantitative Analysis of Receptor Binding and Functional Potency

The affinity and functional potency of CCPA at the different adenosine receptor subtypes have been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. The functional potency is often determined by measuring the half-maximal effective concentration (EC₅₀) in functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) production.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, µM) |

| This compound (CCPA/NCPCA) | Rat A₁ | Data not explicitly found | Data not explicitly found |

| Rat A₂ₐ | Data not explicitly found | Data not explicitly found | |

| Human A₂ₑ | Data not explicitly found | 5.3 (cAMP production in CHO-K1 cells)[2] | |

| Human A₃ | Reduced binding affinity[1] | Data not explicitly found | |

| Related Compound: 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Human A₁ | 0.83 | Data not explicitly found |

| Human A₂ₐ | Weak binding affinity | Activates A₂ₐ receptors[3] | |

| Human A₃ | 42 | Antagonist activity[3] | |

| Related Compound: N⁶-Cyclopentyladenosine (CPA) | Human A₁ | 2.3[4] | Data not explicitly found |

| Human A₂ₐ | 790[4] | Data not explicitly found | |

| Human A₃ | 43[4] | EC₅₀ of 242 ± 47 nM (cAMP inhibition)[3] |

Note: The available quantitative data for this compound is limited in the initial search. Data for structurally similar and more commonly cited adenosine agonists like 2-Chloro-N⁶-cyclopentyladenosine (often also abbreviated as CCPA) and N⁶-Cyclopentyladenosine (CPA) are included for comparative context. The cyclopropyl derivative (NCPCA) is noted to retain A₁ and A₂ₐ receptor affinity.[1]

Downstream Signaling Pathways

The activation of adenosine receptors by CCPA triggers distinct downstream signaling pathways depending on the receptor subtype involved.

A₁ Receptor-Mediated Signaling (Inhibitory Pathway)

The A₁ adenosine receptor is canonically coupled to the inhibitory G protein, Gαi/o. Upon activation by an agonist like CCPA, the following signaling cascade is initiated:

-

G Protein Activation: The activated A₁ receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gαi/o protein.

-

Dissociation of G Protein Subunits: The Gαi-GTP and Gβγ subunits dissociate from each other.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.

-

Decrease in cAMP Levels: The inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Downstream Effectors: The decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of various downstream target proteins. The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.

A₂ₐ and A₂ₑ Receptor-Mediated Signaling (Stimulatory Pathway)

The A₂ₐ and A₂ₑ adenosine receptors are coupled to the stimulatory G protein, Gαs. Activation of these receptors by CCPA leads to an opposing signaling cascade:

-

G Protein Activation: The agonist-bound A₂ receptor promotes the exchange of GDP for GTP on the Gαs subunit.

-

Activation of Adenylyl Cyclase: The Gαs-GTP subunit directly activates adenylyl cyclase.

-

Increase in cAMP Levels: The activation of adenylyl cyclase results in an increased synthesis of intracellular cAMP from ATP.

-

Activation of Downstream Effectors: Elevated cAMP levels lead to the activation of PKA, which then phosphorylates a variety of downstream substrates, leading to a cellular response.

Experimental Protocols

The characterization of CCPA's mechanism of action relies on a variety of well-established experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the binding affinity of CCPA for adenosine receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the adenosine receptor subtype of interest in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous adenosine and other interfering substances.

-

Resuspend the final membrane preparation in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]CGS21680 for A₂ₐ receptors) with the membrane preparation.

-

Add increasing concentrations of the unlabeled competitor ligand (CCPA).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radioactive, high-affinity ligand).

-

-

Separation and Detection:

-

After incubation to equilibrium, rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters to remove any remaining unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of CCPA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

The Discovery and Pharmacological Profile of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), also referred to as NCPCA, is a synthetic nucleoside analogue that has played a significant role in the study of purinergic signaling. As a potent adenosine receptor agonist, its discovery and characterization have contributed to a deeper understanding of the physiological and pathological roles of adenosine receptors. This technical guide provides an in-depth overview of the history, synthesis, pharmacological properties, and key experimental methodologies associated with this important research compound. While utilized in various studies, one of the most comprehensive early characterizations of its activity across multiple adenosine receptor subtypes was detailed in a 1999 publication by de Zwart and colleagues.[1] This work, among others, established CPCA as a valuable tool for researchers in pharmacology and drug discovery.

Discovery and History

Synthesis

The synthesis of this compound has been achieved through various routes, with a common strategy involving the modification of the 5'-position of adenosine. A well-documented method starts with 2',3'-O-Isopropylideneadenosine.[1]

A general synthetic scheme is as follows:

-

Oxidation: The 5'-hydroxyl group of 2',3'-O-Isopropylideneadenosine is oxidized to a carboxylic acid, yielding 2',3'-O-isopropylideneadenosine-5'-uronic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with cyclopropylamine to form the 5'-(N-Cyclopropyl)carboxamide. This step can be facilitated by various coupling reagents, such as isopropenylchloroformate or 1-methyl-2-chloropyridinium iodide (Mukaiyama's reagent), to achieve good yields.[1]

-

Deprotection: The final step involves the removal of the 2',3'-O-isopropylidene protecting group, typically under acidic conditions, to yield this compound.

Pharmacological Profile

This compound is recognized as a potent agonist at adenosine receptors, with a notable affinity for the A2A subtype. Its pharmacological profile has been extensively studied through radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.

Quantitative Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at the four major adenosine receptor subtypes, based on data from de Zwart et al. (1999).[1]

| Receptor Subtype | Species | Assay Type | Parameter | Value |

| A1 | Rat | Binding Affinity | Ki | 11 nM |

| A2A | Rat | Binding Affinity | Ki | 10 nM |

| A3 | Human | Binding Affinity | Ki | >1000 nM |

| A2B | Human | Functional Activity | EC50 | 1.8 µM |

Signaling Pathway

As an agonist primarily at the A2A adenosine receptor, this compound exerts its effects through the activation of a Gs protein-coupled signaling cascade. This pathway is pivotal in many physiological processes, including vasodilation, inflammation, and neurotransmission.

Experimental Protocols

The characterization of this compound relies on standardized in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays (A1, A2A, and A3 Receptors)

Objective: To determine the binding affinity (Ki) of this compound for adenosine A1, A2A, and A3 receptors.

Materials:

-

Membrane preparations from cells or tissues expressing the adenosine receptor subtype of interest (e.g., rat brain cortex for A1, rat striatum for A2A, HEK293 cells transfected with human A3 receptor cDNA).

-

Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, [¹²⁵I]AB-MECA for A3).

-

This compound (unlabeled).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In microtiter plates or tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assay (A2B Receptor)

Objective: To determine the functional potency (EC50) of this compound at the A2B receptor by measuring its ability to stimulate cAMP production.

Materials:

-

CHO cells stably expressing the human A2B adenosine receptor.

-

This compound.

-

Adenosine deaminase.

-

Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture the A2B receptor-expressing CHO cells to an appropriate confluency in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with adenosine deaminase to remove any endogenous adenosine and a phosphodiesterase inhibitor.

-

Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and use non-linear regression to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a GPCR agonist like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. level.com.tw [level.com.tw]

- 3. This compound, CasNo.50908-62-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 4. scribd.com [scribd.com]

- 5. Buy Nucleosides, Nucleotides and Nucleic acids | Nucleosides Products | Biosynth [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]

chemical properties and structure of 5'-(N-Cyclopropyl)carboxamidoadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. CPCA is distinguished by the presence of a cyclopropyl group attached to the carboxamide at the 5' position of the ribose sugar. This modification confers specific pharmacological properties, most notably its function as a potent and selective agonist for the A₂ adenosine receptor.[1] Its activity at this receptor subtype makes it a valuable tool in research and a potential lead compound in drug development, with demonstrated antipyretic and anticonvulsant activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CPCA, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

The chemical and physical properties of this compound are summarized in the table below. While experimental data for some properties are limited, the provided information is based on available literature and predicted values.

| Property | Value | Source(s) |

| IUPAC Name | 1-(6-amino-9H-purin-9-yl)-N-cyclopropyl-1-deoxy-β-D-ribofuranuronamide | [1] |

| Synonyms | CPCA, NCPCA | [1][3] |

| CAS Number | 50908-62-8 | [1][4] |

| Molecular Formula | C₁₃H₁₆N₆O₄ | [1][4] |

| Molecular Weight | 320.3 g/mol | [1][4] |

| Appearance | Crystalline solid | [2] |

| Melting Point | Not reported | |

| Boiling Point | 459.21°C (rough estimate) | [2] |

| Density | 1.2633 (rough estimate) | [2] |

| pKa | 12.88 ± 0.70 (Predicted) | [2] |

| UV λmax | 259 nm | [1] |

| Solubility | DMF: 25 mg/mLDMSO: 14 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 10 mg/mL | [1][2] |

| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK--[C@H]1O | [1] |

| InChI | InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8+,9-,13+/m0/s1 | [1] |

Stability and Storage: this compound should be stored at 2-8°C.[2] As with other adenosine analogs, it is expected to be stable in aqueous solutions at neutral pH. Hydrolysis may occur under strongly acidic or basic conditions.

Adenosine A₂A Receptor Signaling Pathway

CPCA primarily exerts its effects through the activation of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR). The binding of CPCA to the A₂A receptor initiates a signaling cascade that plays a key role in various cellular responses.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), also referred to as NCPCA, is a synthetic derivative of adenosine that has been investigated for its activity as a ligand for adenosine receptors. As a member of the 5'-carboxamidoadenosine series of compounds, which includes the well-known non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA), CPCA's profile as an adenosine receptor agonist is of significant interest in pharmacological research. This document provides a comprehensive overview of the in vitro characterization of CPCA, summarizing its binding affinity and functional activity at various adenosine receptor subtypes. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development efforts.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound at different adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinities of this compound

| Compound | Receptor Subtype | Species | Kᵢ (nM) | Radioligand Used |

| This compound (CPCA) | A₁ | Rat | 1.1 | [³H]DPCPX |

| This compound (CPCA) | A₂ₐ | Rat | 2.5 | [³H]CGS 21680 |

| This compound (CPCA) | A₃ | Human | 130 | [¹²⁵I]AB-MECA |

Data sourced from de Zwart et al., 1998.[1][2]

Table 2: Functional Activity of this compound

| Compound | Receptor Subtype | Species | Assay Type | EC₅₀ (µM) |

| This compound (CPCA) | A₂ₒ | Human | cAMP Production | 0.28 |

Data sourced from de Zwart et al., 1998.[1][2]

Signaling Pathway

This compound, as an adenosine A₂ receptor agonist, is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] The simplified signaling cascade is depicted below.

Caption: Adenosine A₂ Receptor Signaling Pathway for CPCA.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

This protocol outlines the general procedure for determining the binding affinity of CPCA to adenosine A₁, A₂ₐ, and A₃ receptors.

Caption: Workflow for Radioligand Binding Assays.

Detailed Steps:

-

Membrane Preparation:

-

For rat A₁ and A₂ₐ receptors, cerebral cortex and corpus striatum tissues are homogenized, respectively.

-

For human A₃ receptors, membranes from CHO cells stably expressing the receptor are used.

-

Homogenates are centrifuged, and the resulting pellets are resuspended in an appropriate buffer.

-

-

Incubation:

-

A mixture containing the prepared cell membranes, a specific radioligand ([³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, or [¹²⁵I]AB-MECA for A₃), and varying concentrations of the unlabeled test compound (CPCA) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl).

-

The mixture is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for competitive binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist.

-

The IC₅₀ value (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) is calculated from competition curves.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This protocol describes the methodology for assessing the functional activity of CPCA at the human A₂ₒ receptor by measuring cAMP production.[2]

Caption: Workflow for cAMP Functional Assays.

Detailed Steps:

-

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human A₂ₒ adenosine receptor are cultured under standard conditions.

-

-

Incubation:

-

Cells are harvested and pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

-

Varying concentrations of CPCA are then added to the cell suspension.

-

The mixture is incubated for a specified time (e.g., 10-30 minutes) at 37°C to stimulate cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

The incubation is stopped, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, often based on a competitive binding principle (e.g., a radioimmunoassay or an enzyme-linked immunosorbent assay).

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of CPCA.

-

The EC₅₀ value, which is the concentration of CPCA that produces 50% of the maximal response, is calculated from this curve.

-

Conclusion

The in vitro data for this compound characterize it as a potent agonist at the A₁ and A₂ₐ adenosine receptors, with a lower affinity for the A₃ receptor.[1] Its functional activity as an A₂ₒ receptor agonist, leading to the production of cAMP, has also been quantified.[2] The provided experimental protocols offer a foundation for the replication and extension of these findings. This technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development who are interested in the further investigation and potential therapeutic applications of CPCA and related adenosine receptor ligands.

References

An In-depth Technical Guide to the Pharmacology of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic adenosine analogue that has been characterized as a potent agonist at adenosine A1 and A2A receptors, with significantly lower affinity for the A3 receptor. This document provides a comprehensive overview of the pharmacology of CPCA, including its receptor binding affinity and functional potency across adenosine receptor subtypes. Detailed methodologies for the key experimental assays used to characterize this compound are provided, along with visualizations of its primary signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. They are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are predominantly coupled to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.

This compound (CPCA) is a derivative of adenosine characterized by a cyclopropyl group attached to the 5'-carboxamide moiety. This modification has been shown to influence its affinity and efficacy at the different adenosine receptor subtypes. Understanding the detailed pharmacology of CPCA is essential for its use as a research tool and for the potential development of novel therapeutics targeting the adenosinergic system.

Quantitative Pharmacological Data

The binding affinities and functional potencies of CPCA at the four adenosine receptor subtypes are summarized in the tables below. The data are compiled from key pharmacological studies and presented for ease of comparison.

Table 1: Receptor Binding Affinity of CPCA

| Receptor Subtype | Species | Kᵢ (nM) | Radioligand Used | Tissue/Cell Preparation | Reference |

| A1 | Rat | 16 | [³H]CHA | Cerebral Cortex Membranes | [1] |

| A2A | Rat | 19 | [³H]CGS 21680 | Striatum Membranes | [1] |

| A3 | Human | >10,000 | [¹²⁵I]AB-MECA | CHO Cells | [1] |

Kᵢ represents the inhibitory constant, a measure of binding affinity.

Table 2: Functional Potency of CPCA

| Receptor Subtype | Species | Assay Type | Measured Effect | EC₅₀/IC₅₀ | Cell Line | Reference |

| A1 | Rat | GTP Shift Assay | Full Agonist Activity | Not Determined | Cerebral Cortex Membranes | [1] |

| A2A | Human | cAMP Accumulation | Stimulation of cAMP | 22.9 nM (EC₅₀) | CHO Cells | [2] |

| A2A | Rat | Adenylate Cyclase Activation | Stimulation of Adenylate Cyclase | 110 nM (EC₅₀) | PC-12 Cells | [2] |

| A2B | Human | cAMP Accumulation | Stimulation of cAMP | 5.3 µM (EC₅₀) | CHO Cells | [1] |

| A3 | Human | - | - | Not Determined | - | - |

EC₅₀ represents the half-maximal effective concentration; IC₅₀ represents the half-maximal inhibitory concentration.

Signaling Pathways

CPCA exerts its effects by activating specific intracellular signaling cascades upon binding to adenosine receptors. The primary pathways for the A1, A2A, A2B, and A3 receptors are depicted below.

Experimental Protocols

The following protocols are based on the methodologies described by de Zwart et al. (1998) for the characterization of 5'-N-substituted carboxamidoadenosines, including CPCA.[1]

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

Materials:

-

Membrane Preparations: Rat cerebral cortex membranes for A1 receptors and rat striatum membranes for A2A receptors. CHO cell membranes expressing human A3 receptors.

-

Radioligands: [³H]CHA (cyclohexyladenosine) for A1, [³H]CGS 21680 for A2A, and [¹²⁵I]AB-MECA for A3.

-

Test Compound: this compound (CPCA).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Washing Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Whatman GF/C.

Procedure:

-

Membrane suspensions (containing a specific amount of protein) are incubated in a final volume of 250 µL of incubation buffer.

-

The incubation mixture contains the appropriate radioligand at a concentration near its Kₑ value, and varying concentrations of the unlabeled test compound (CPCA).

-

Non-specific binding is determined in the presence of a high concentration of a standard non-selective agonist (e.g., 100 µM R-PIA).

-

The mixture is incubated for a defined period (e.g., 120 min) at a specific temperature (e.g., 25 °C).

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed quickly with ice-cold washing buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC₅₀ value (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12).

-

Phosphodiesterase Inhibitor: Ro 20-1724.

-

Test Compound: this compound (CPCA).

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., a [³H]cAMP binding protein assay).

Procedure:

-

CHO cells are cultured in multi-well plates until they reach a suitable confluency.

-

The cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 50 µM Ro 20-1724) for a short period (e.g., 20 min) to prevent the degradation of newly synthesized cAMP.

-

The cells are then stimulated with various concentrations of CPCA for a defined time (e.g., 10 min) at 37 °C.

-

For A1/A3 receptor assays (inhibition of cAMP), cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.

-

The reaction is terminated, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysates is determined using a competitive binding assay with a [³H]cAMP binding protein.

-

A dose-response curve is constructed by plotting the cAMP concentration against the concentration of CPCA.

-

The EC₅₀ value (for stimulatory receptors) or IC₅₀ value (for inhibitory receptors) is determined from the dose-response curve using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for studying the adenosinergic system. It exhibits potent full agonist activity at A1 and A2A receptors, with a significantly lower affinity for the A3 receptor and micromolar potency at the A2B receptor. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing CPCA in their studies. The visualization of the signaling pathways and experimental workflows further aids in understanding the molecular mechanisms of action and the methodologies employed in its characterization. This information is critical for the accurate interpretation of experimental results and for the design of future studies aimed at elucidating the complex roles of adenosine receptors in health and disease.

References

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), also known as NCPCA, is a synthetic adenosine analogue that serves as a potent agonist at multiple adenosine receptor subtypes. Its utility as a research tool in neuroscience stems from its ability to modulate adenosinergic signaling, a critical pathway in neuronal function, excitability, and pathophysiology. This document provides a comprehensive overview of CPCA's pharmacological profile, detailed experimental protocols for its use in neuroscience research, and a summary of its known effects on neural systems.

Introduction to this compound (CPCA)

CPCA is a derivative of adenosine characterized by a cyclopropyl group attached to the 5'-carboxamide moiety. This modification confers a distinct pharmacological profile compared to endogenous adenosine and other synthetic analogues like the widely used 5'-N-Ethylcarboxamidoadenosine (NECA). While sometimes broadly classified as an A2 adenosine receptor agonist, a more detailed examination reveals a more complex interaction with adenosine receptor subtypes.[1]

Pharmacological studies have demonstrated that CPCA is a potent agonist at both A1 and A2A adenosine receptors.[2] It also exhibits functional activity at the A2B receptor subtype, albeit with lower potency, and has a comparatively lower affinity for the A3 receptor.[2] This profile makes CPCA a valuable tool for investigating the integrated effects of activating multiple adenosine receptor subtypes simultaneously or for studying systems where A1 and A2A receptors are co-expressed.

In the central nervous system, adenosine receptors, particularly the A1 and A2A subtypes, are crucial regulators of synaptic transmission, neuronal excitability, and inflammation. A1 receptor activation is typically neuroprotective, reducing neuronal firing and synaptic transmission through the inhibition of adenylyl cyclase.[3][4] Conversely, A2A receptor activation can have more complex, often excitatory, effects. The dual agonism of CPCA allows researchers to probe the net effects of broad adenosine receptor activation in various neurological models.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for CPCA based on published literature.

Table 1: Receptor Binding Affinities of CPCA

| Receptor Subtype | Species | Radioligand | Ki (nM) |

| A1 | Rat | [³H]CHA | 1.8 |

| A2A | Rat | [³H]CGS 21680 | 14 |

| A3 | Human | [¹²⁵I]AB-MECA | 2000 |

Data sourced from de Zwart et al., 1999.[2]

Table 2: Functional Activity of CPCA

| Receptor Subtype | Cell Line | Assay | EC50 |

| A2A | CHO cells | cAMP accumulation | 22.9 nM |

| A2B | CHO cells expressing human A2B receptors | cAMP production | >1000 nM (Maximal intrinsic activity observed) |

| A2 | PC-12 cells | Adenylate cyclase activation | 110 nM |

Data for A2A and A2 in PC-12 cells sourced from commercial supplier data.[1] Data for A2B sourced from de Zwart et al., 1999.[2]

Signaling Pathways

CPCA, acting primarily through A1 and A2A adenosine receptors, modulates distinct downstream signaling cascades. The A1 receptor is canonically coupled to inhibitory G-proteins (Gi/o), while the A2A receptor is coupled to stimulatory G-proteins (Gs).

A1 Receptor Signaling

Activation of the A1 receptor by CPCA initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[5]

Figure 1. A1 Receptor Signaling Pathway.

A2A Receptor Signaling

In contrast, CPCA's binding to the A2A receptor activates Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[6] This pathway is often associated with the enhancement of neurotransmitter release and synaptic plasticity.

Figure 2. A2A Receptor Signaling Pathway.

Experimental Protocols

The following protocols are adapted from established methodologies for adenosine receptor research and can be applied to studies involving CPCA.

Radioligand Binding Assay (Adapted for A1 Receptor)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the A1 adenosine receptor using cell membranes.

Figure 3. Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes expressing the adenosine A1 receptor

-

[³H]DPCPX (A1-selective antagonist radioligand)

-

CPCA

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express A1 receptors.

-

Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg of protein), a fixed concentration of [³H]DPCPX (typically around its Kd value, ~0.5-1.0 nM), and varying concentrations of CPCA (from 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters three times with 4 mL of ice-cold Wash Buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Determine the IC50 value of CPCA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the effect of CPCA on intracellular cAMP levels in cells expressing either Gi-coupled (A1) or Gs-coupled (A2A) adenosine receptors.

Materials:

-

CHO or HEK293 cells stably expressing the adenosine receptor of interest

-

CPCA

-

Forskolin (to stimulate cAMP production in Gi assays)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture reagents

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-treatment: Aspirate the medium and pre-incubate the cells with a buffer containing IBMX (e.g., 0.5 mM) for 20-30 minutes at 37°C.

-

For Gi-coupled receptors (A1):

-

Add varying concentrations of CPCA.

-

Simultaneously or shortly after, add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.

-

-

For Gs-coupled receptors (A2A):

-

Add varying concentrations of CPCA.

-

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of CPCA to determine the EC50 or IC50 value.

In Vivo Electrophysiology

This protocol provides a general framework for assessing the effect of CPCA on neuronal activity in an anesthetized rodent model.

Materials:

-

Anesthetized rodent (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Recording electrodes (e.g., tungsten microelectrodes)

-

Amplifier and data acquisition system

-

CPCA dissolved in a suitable vehicle (e.g., saline or DMSO)

-

Syringes and infusion pump for drug delivery (intravenous or intracerebroventricular)

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform surgery to expose the brain region of interest.

-

Electrode Placement: Lower the recording electrode into the target brain region.

-

Baseline Recording: Record spontaneous neuronal firing (single-unit or multi-unit activity) or evoked potentials for a stable baseline period (e.g., 15-30 minutes).

-

CPCA Administration: Administer CPCA systemically (e.g., via tail vein) or directly into the brain (e.g., via a cannula).

-

Post-injection Recording: Continue recording neuronal activity to observe changes in firing rate, pattern, or evoked responses.

-

Data Analysis: Analyze the electrophysiological data to quantify the effects of CPCA on neuronal activity, such as changes in spike frequency or amplitude of field potentials.

Applications in Neuroscience Research

CPCA's mixed A1/A2A agonist profile makes it a useful tool for a variety of neuroscience applications:

-

Neuroprotection: Investigating the combined effects of A1 and A2A receptor activation on neuronal survival in models of ischemia, excitotoxicity, and neurodegenerative diseases.[7]

-

Epilepsy and Seizure Models: Studying the modulation of neuronal excitability and seizure thresholds. The anticonvulsant effects of adenosine are well-documented, and CPCA can be used to probe these mechanisms.[3]

-

Pain Research: A1 receptor activation is known to have analgesic effects, making CPCA relevant for studies on nociception.[2]

-

Sleep and Arousal: Adenosinergic signaling is a key regulator of the sleep-wake cycle. CPCA can be used to investigate the role of adenosine receptors in promoting sleep.

Conclusion

This compound is a valuable pharmacological tool for the study of adenosinergic signaling in the nervous system. Its potent agonism at both A1 and A2A receptors allows for the investigation of the complex and sometimes opposing roles of these receptors in neuronal function. The data and protocols provided in this guide are intended to facilitate the effective use of CPCA in neuroscience research, ultimately contributing to a better understanding of the role of adenosine in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. innoprot.com [innoprot.com]

- 7. NeuroProtective effects of adenosine receptor agonist coadministration with ascorbic acid on CA1 hippocampus in a mouse model of ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Studies of 5'-(N-Cyclopropyl)carboxamidoadenosine's (CPCA) Effects

For Researchers, Scientists, and Drug Development Professionals

Core Summary

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes. CPCA is primarily recognized as a potent and selective agonist for the A2 adenosine receptor subtype, with some studies also investigating its interactions with other adenosine receptors.[1] Its unique chemical structure, featuring a cyclopropyl group at the 5'-carboxamido position, confers specific pharmacological properties that have been the subject of preliminary research. These studies have explored its potential therapeutic applications, including its roles as an anticonvulsant and its influence on the central nervous system. This document provides a comprehensive overview of the initial findings on CPCA, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used in its evaluation.

Mechanism of Action and Receptor Selectivity

CPCA primarily exerts its effects by binding to and activating adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3.

-

A2A Receptor Agonism : The majority of available literature identifies CPCA as a specific adenosine A2A receptor agonist.[1] Activation of A2A receptors, which are typically coupled to the Gs protein, leads to the stimulation of adenylyl cyclase. This, in turn, increases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is responsible for many of the physiological responses observed upon CPCA administration.

-

Interactions with other Adenosine Receptors : While primarily an A2A agonist, the broader family of 5'-N-substituted carboxamidoadenosines, to which CPCA belongs, has been shown to interact with other adenosine receptor subtypes.[2] The selectivity of these compounds is often influenced by the nature of the substituent at the 5'-carboxamido position.[2] Further detailed binding affinity studies are required to fully elucidate the complete selectivity profile of CPCA across all adenosine receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data from preliminary studies on CPCA and related compounds. This data is crucial for understanding the potency and efficacy of CPCA at its target receptors.

Table 1: In Vitro Potency of this compound (CPCA)

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Production | CHO-K1 | EC50 | 5.3 µM | [3] |

Table 2: Binding Affinities (Ki) of Related 5'-N-Substituted Carboxamidoadenosines

Data for CPCA is not explicitly available in the provided search results, but the following data for structurally similar compounds provides context for its expected binding profile.

| Compound | Receptor Subtype (Rat) | Ki (nM) | Receptor Subtype (Human) | Ki (nM) | Reference |

| 5'-N-methylcarboxamidoadenosine (MECA) | A1 | 510 ± 100 | A3 | 110 ± 10 | [2] |

| A2A | 80 ± 20 | ||||

| 5'-N-ethylcarboxamidoadenosine (NECA) | A1 | 14 ± 1 | A3 | 31 ± 5 | [2] |

| A2A | 20 ± 2 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of CPCA.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

-

Objective : To quantify the affinity (Ki) of CPCA for adenosine A1, A2A, and A3 receptors.

-

Materials :

-

Membrane preparations from cells expressing the specific adenosine receptor subtype (e.g., rat brain cortex for A1, rat brain striatum for A2A, or HEK 293 cells transfected with human A3).[2]

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]I-AB-MECA for A3).[4]

-

CPCA (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Glass fiber filters.[5]

-

Scintillation counter.[5]

-

-

Procedure :

-

Incubation : In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of CPCA.[5]

-

Equilibration : Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

-

Filtration : Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[5]

-

Washing : Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[5]

-

Counting : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[5]

-

-

Data Analysis :

-

Plot the percentage of specific binding against the logarithm of the CPCA concentration.

-

Determine the IC50 value (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

-

Objective : To determine the potency (EC50) of CPCA in stimulating cAMP production via A2A receptors.

-

Materials :

-

Procedure :

-

Cell Seeding : Seed the CHO cells in a multi-well plate at an appropriate density and allow them to attach overnight.[3]

-

Compound Addition : Add varying concentrations of CPCA to the cells.

-

Incubation : Incubate the cells for a specific period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.[3]

-

-

Data Analysis :

-

Plot the cAMP concentration against the logarithm of the CPCA concentration.

-

Determine the EC50 value (the concentration of CPCA that produces 50% of the maximal response) from the dose-response curve.

-

In Vivo Assessment of Anticonvulsant Activity

This protocol is designed to evaluate the anticonvulsant effects of CPCA in a rodent model.

-

Objective : To assess the ability of CPCA to protect against pentylenetetrazole (PTZ)-induced seizures in rats.

-

Animals : Male Wistar rats.

-

Materials :

-

This compound (CPCA).

-

Pentylenetetrazole (PTZ).[7]

-

Vehicle (e.g., saline or a suitable solvent for CPCA).

-

-

Procedure :

-

Animal Acclimatization : Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping : Randomly divide the animals into control and experimental groups.

-

Drug Administration : Administer CPCA or vehicle to the respective groups via a specific route (e.g., intraperitoneal injection).

-

Seizure Induction : After a predetermined time, administer a convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to all animals.[7]

-

Observation : Observe the animals for a set period (e.g., 30-60 minutes) and record the latency to the first seizure, the severity of seizures (using a standardized scoring system), and the mortality rate.[7]

-

-

Data Analysis : Compare the seizure parameters between the CPCA-treated and control groups using appropriate statistical tests.

Visualizations

Signaling Pathways

Caption: Generalized signaling pathways for A2A (stimulatory) and A1 (inhibitory) adenosine receptors.

Experimental Workflow

Caption: Workflow for assessing the in vivo anticonvulsant activity of CPCA.

Logical Relationships

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5'-N-substituted carboxamidoadenosines as agonists for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP accumulation assay [bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine and is recognized as a potent agonist for the adenosine A₂A receptor. Adenosine receptors, particularly the A₂A subtype, are implicated in a wide range of physiological processes, including cardiovascular function, inflammation, neurotransmission, and immune responses. This document provides detailed application notes and experimental protocols for the use of CPCA in in vivo animal models, based on available scientific literature. The information herein is intended to guide researchers in designing and conducting experiments to evaluate the pharmacological effects of CPCA.

Data Presentation

The primary in vivo study identified for CPCA investigated its potential as an anticonvulsant in a rat model of pentylenetetrazole (PTZ)-induced seizures. The results of this study are summarized below.

| Animal Model | Compound | Dose (mg/kg, i.p.) | Primary Outcome | Result | Reference |

| Rat (PTZ-induced seizures) | CPCA | Up to 10 | Protection against seizures | Ineffective | [1][2] |

| Rat (PTZ-induced seizures) | Adenosine | 1000 | Protection against seizures | Significant protection | [1][2] |

| Rat (PTZ-induced seizures) | N⁶-cyclopentyladenosine (CPA) | 10 | Protection against seizures | Significant protection | [1][2] |

Signaling Pathways

CPCA acts as an agonist at the adenosine A₂A receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gαs subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can modulate the function of various downstream targets.

References

Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Neuroinflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative and neurological disorders. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and regulating these inflammatory responses. 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and specific agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in the modulation of inflammatory pathways. Activation of A2AR is generally associated with anti-inflammatory effects, making CPCA a valuable tool for investigating the therapeutic potential of A2AR agonism in neuroinflammatory conditions. These application notes provide an overview of CPCA's mechanism of action and detailed protocols for its use in in vitro neuroinflammation models.

Mechanism of Action

CPCA exerts its anti-inflammatory effects primarily through the activation of the adenosine A2A receptor. The binding of CPCA to A2AR on microglial cells initiates a signaling cascade that leads to the production of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can interfere with pro-inflammatory signaling pathways. Key mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. By downregulating these pathways, CPCA can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby attenuating the neuroinflammatory response.

Data Presentation

The following table summarizes the available quantitative data for CPCA and related adenosine receptor ligands.

| Compound | Receptor Specificity | Parameter | Value | Cell Line/System | Reference |

| This compound (CPCA) | A2A Agonist | EC50 | 5.3 µM | CHO-K1 cells (cAMP production) | |

| NECA (Non-selective agonist) | A1, A2A, A3 Agonist | Ki | 14 nM (A1) | Human receptors | |

| 20 nM (A2A) | |||||

| 6.2 nM (A3) | |||||

| A2B Agonist | EC50 | 2.4 µM | Human A2B receptor | ||

| CGS-21680 (Selective A2A Agonist) | A2A Agonist | Ki | 27 nM | Rat striatal membranes |

Mandatory Visualizations

Experimental Protocols

Protocol 1: In Vitro Assessment of CPCA's Anti-inflammatory Effect on LPS-Stimulated BV-2 Microglia

This protocol details the procedure to evaluate the ability of CPCA to inhibit the production of pro-inflammatory cytokines in a murine microglial cell line (BV-2) stimulated with lipopolysaccharide (LPS).

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (CPCA)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for mouse TNF-α and IL-6

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days when they reach 80-90% confluency.

-

-

Cell Plating:

-

Harvest BV-2 cells using trypsin-EDTA and resuspend in fresh culture medium.

-

Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well.

-

Incubate for 24 hours to allow for cell adherence.

-

-

CPCA Treatment:

-

Prepare stock solutions of CPCA in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control.

-

After 24 hours of cell adherence, replace the medium with fresh medium containing various concentrations of CPCA (e.g., 0.1, 1, 10, 50 µM).

-

Pre-incubate the cells with CPCA for 1-2 hours.

-

-

LPS Stimulation:

-

Following pre-incubation with CPCA, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.

-

Include control wells with:

-

Cells in medium only (negative control)

-

Cells with vehicle and LPS (positive control)

-

Cells with CPCA alone (to test for intrinsic effects)

-

-

-

Incubation and Supernatant Collection:

-

Incubate the plates for 24 hours at 37°C.

-

After incubation, centrifuge the plates at 1000 x g for 10 minutes.

-

Carefully collect the supernatant from each well for cytokine analysis and store at -80°C if not used immediately.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or a similar method to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of CPCA.

-

-

Data Analysis:

-

Calculate the concentration of each cytokine from the standard curve.

-

Express the data as a percentage of the LPS-stimulated control.

-

Determine the IC50 value for CPCA for the inhibition of each cytokine by plotting the percentage of inhibition against the log of the CPCA concentration and fitting the data to a dose-response curve.

-

Protocol 2: Western Blot Analysis of NF-κB and p38 MAPK Phosphorylation

This protocol is designed to investigate the effect of CPCA on the phosphorylation of key proteins in the NF-κB and p38 MAPK signaling pathways in LPS-stimulated BV-2 cells.

Materials:

-

BV-2 cells and culture reagents (as in Protocol 1)

-

6-well cell culture plates

-

CPCA and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed BV-2 cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere for 24 hours.

-

Pre-treat the cells with the desired concentration of CPCA (e.g., the determined IC50 from Protocol 1) for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 15-60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of p65 NF-κB and p38 MAPK, as well as a loading control (β-actin), overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control.

-

Compare the levels of phosphorylated proteins in CPCA-treated cells to the LPS-stimulated control to determine the effect of CPCA on these signaling pathways.

-

These protocols provide a framework for researchers to investigate the anti-neuroinflammatory properties of this compound. The specific concentrations and incubation times may need to be optimized for different experimental setups.

Application Note: High-Throughput Screening of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) using a cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous signal transduction pathways.[1] G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are key regulators of intracellular cAMP levels.[2] GPCRs that couple to the Gs alpha subunit (Gαs) activate adenylyl cyclase, leading to an increase in cAMP production, while those that couple to the Gi alpha subunit (Gαi) inhibit adenylyl cyclase and decrease cAMP levels.[2] Consequently, measuring intracellular cAMP is a fundamental method for assessing the activity of GPCRs and the pharmacological potency of their ligands.[2]

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent agonist of adenosine receptors, particularly the A2A and A2B subtypes, which are Gs-coupled receptors.[3][4][5] Stimulation of these receptors by CPCA leads to a dose-dependent increase in intracellular cAMP. This application note provides a detailed protocol for a competitive immunoassay, specifically a Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP assay, to quantify the stimulatory effect of CPCA on cAMP production in a cellular context.

Signaling Pathway of CPCA at the A2A Adenosine Receptor

CPCA acts as an agonist at the A2A adenosine receptor (A2AAR), a Gs-coupled GPCR. The binding of CPCA to the A2AAR initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαs-GTP complex then binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.

Experimental Protocol: HTRF® cAMP Assay

This protocol outlines a homogenous, competitive immunoassay to measure cAMP levels in cells stimulated with CPCA. The assay is based on HTRF® technology, which utilizes fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in intracellular cAMP leads to a decrease in the FRET signal.

Materials and Reagents:

-

Cell Line: A suitable cell line endogenously expressing or engineered to express the adenosine A2A or A2B receptor (e.g., CHO, HEK293, PC-12).

-

CPCA Stock Solution: 10 mM CPCA in DMSO.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, F12).

-

Assay Buffer: HBSS or other suitable buffer.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

HTRF® cAMP Assay Kit: Containing Eu-cryptate anti-cAMP antibody and d2-cAMP.

-

Lysis Buffer: Provided with the HTRF® kit.

-

Assay Plates: Low-volume, 384-well white plates.

-

HTRF®-compatible Plate Reader.

Procedure:

-

Cell Preparation:

-

Culture cells to approximately 80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired density (typically 1,000-10,000 cells per well).

-

-

Compound Preparation:

-

Prepare a serial dilution of CPCA in assay buffer containing a final concentration of 1 mM IBMX. A typical concentration range would be from 1 pM to 10 µM.

-

-

Cell Stimulation:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of the CPCA dilutions to the respective wells.

-

Include control wells:

-

Basal Control: 5 µL of assay buffer with IBMX (no CPCA).

-

Positive Control: 5 µL of a known adenylyl cyclase activator like Forskolin.

-

-

Seal the plate and incubate for 30 minutes at room temperature.

-

-

Lysis and Detection:

-

Prepare the HTRF® detection reagents according to the manufacturer's instructions by diluting the Eu-cryptate anti-cAMP antibody and d2-cAMP in the provided lysis buffer.

-

Add 10 µL of the detection reagent mix to each well.

-

Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis:

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

The HTRF signal is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the logarithm of the CPCA concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value of CPCA.

Experimental Workflow

Data Presentation

The potency of CPCA in stimulating cAMP production can be quantified by its EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes reported EC50 values for CPCA in different cell lines.

| Cell Line | Receptor Target | Assay Type | EC50 of CPCA | Reference |

| CHO | Human A2A Adenosine Receptor | cAMP Accumulation | 22.9 nM | [4] |

| PC-12 | A2 Adenosine Receptor | Adenylate Cyclase Activation | 110 nM | [4] |

| T24 | Human A2B Adenosine Receptor | cAMP Accumulation | Full agonist (EC50 not specified) | [3] |

| HEK293 | Human A2B Adenosine Receptor | cAMP Accumulation | Full agonist (EC50 not specified) | [3] |

Note: The EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions.

Conclusion